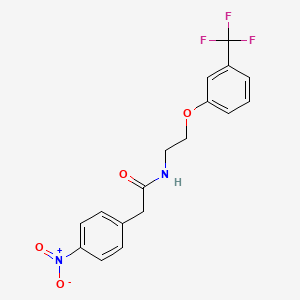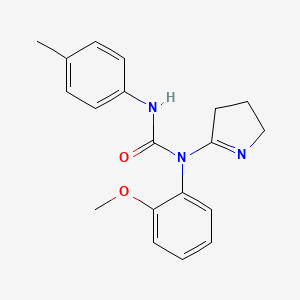
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2-methoxyphenyl)-3-(p-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2-methoxyphenyl)-3-(p-tolyl)urea, also known as DPU-4, is a small molecule inhibitor that has shown promising results in scientific research studies. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
Stereoselective Synthesis in Medicinal Chemistry
The stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors involves complex chemical processes, including hydroboration, oxidation, and stereoselective reduction. These methods are critical for the development of specific, potent medicinal compounds. One such application includes the synthesis of an active metabolite of the PI3 kinase inhibitor PKI-179, highlighting the importance of stereochemistry in medicinal chemistry for targeted therapeutic effects (Chen et al., 2010).
Synthesis and Characterization Techniques
The synthesis of urea derivatives, such as 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea, demonstrates the variety of methods used in organic synthesis, including carbonylation and substitution reactions. This area of research is vital for creating compounds with potential applications in medicinal chemistry and materials science. The final products are characterized using advanced techniques like FTIR, UV-VIS, NMR spectroscopy, and mass spectrometry, indicating the importance of thorough analytical methods in chemical research (Sarantou & Varvounis, 2022).
Inhibition of Biological Processes
Derivatives of pyrrole, such as those studied in glycolic acid oxidase inhibition, play a crucial role in medicinal chemistry, particularly in the development of treatments for conditions like Primary Hyperoxaluria. The design and synthesis of such inhibitors offer insights into how small molecules can modulate biological pathways, providing a foundation for the development of new therapeutic agents (Rooney et al., 1983).
Materials Science and Polymer Chemistry
The synthesis of conducting polymers based on pyrrole derivatives illustrates the intersection of organic chemistry with materials science. These polymers' electrical conductivity and thermal stability are influenced by the nature of the substituents, demonstrating the relevance of organic synthesis in developing advanced materials for electronics and other applications (Pandule et al., 2014).
Corrosion Inhibition
Pyrazoline derivatives, structurally related to pyrrole compounds, have been investigated for their potential in corrosion inhibition. Such studies are crucial for industrial applications, showing how organic compounds can protect metals against corrosion, thus extending their lifespan in aggressive environments. The combination of experimental and computational studies offers comprehensive insights into the mechanisms behind corrosion inhibition (Lgaz et al., 2020).
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2-methoxyphenyl)-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-9-11-15(12-10-14)21-19(23)22(18-8-5-13-20-18)16-6-3-4-7-17(16)24-2/h3-4,6-7,9-12H,5,8,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOCXBHPUYCHPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2-methoxyphenyl)-3-(p-tolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(1-Cyanoethoxy)phenyl]acetic acid](/img/structure/B2714971.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2714974.png)
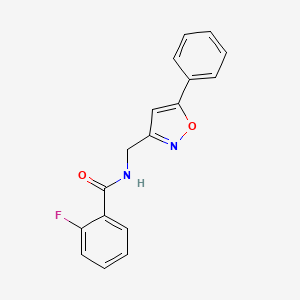
![3-(2-fluorobenzyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714976.png)
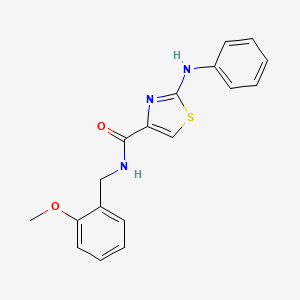
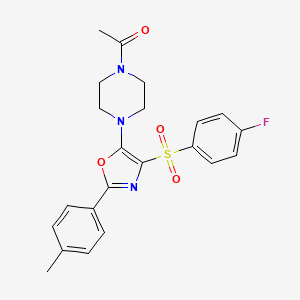
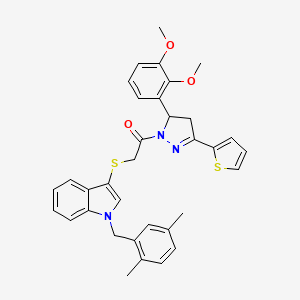
![5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2714983.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methoxybenzamide hydrochloride](/img/structure/B2714985.png)

![N-[(2-Fluorophenyl)methyl]oxan-4-amine;hydrochloride](/img/structure/B2714987.png)
![N-[3-[(4-chlorophenyl)sulfamoyl]-4-piperidin-1-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2714988.png)
![2-[[5-(1,3-Benzodioxol-5-yloxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-dichlorophenyl)ethanone](/img/structure/B2714989.png)
